Octol

Description

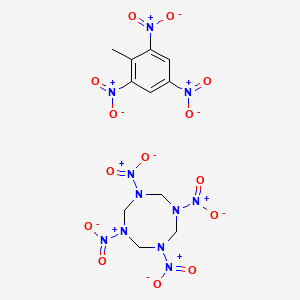

Structure

2D Structure

Properties

CAS No. |

57607-37-1 |

|---|---|

Molecular Formula |

C11H13N11O14 |

Molecular Weight |

523.29 g/mol |

IUPAC Name |

2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |

InChI |

InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2 |

InChI Key |

UPSVYNDQEVZTMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

physical_description |

Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Components of Octol

Introduction

Octol is a high-performance, melt-castable explosive utilized extensively in military applications.[1] It is valued for its high detonation velocity and brisance, making it a primary choice for shaped charges, warheads in guided missiles, and other specialized munitions where high energy density is a critical requirement. This compound is a composite explosive, meaning it is a mixture of different explosive compounds. Its formulation is designed to optimize performance characteristics such as energy output and sensitivity. This guide provides a detailed overview of the chemical components of this compound, their quantitative compositions, and the analytical methodologies used for their characterization.

Chemical Composition of this compound

This compound is a binary mixture of two primary explosive compounds:

-

HMX (Octogen): Also known as cyclotetramethylene-tetranitramine, HMX is a powerful and relatively insensitive nitroamine high explosive. It is one of the most potent chemical explosives manufactured and serves as the main energetic component in this compound.

-

TNT (Trinitrotoluene): More specifically 2,4,6-trinitrotoluene, TNT is a well-known explosive compound that is used as a melt-castable binder in this compound.[2] Molten TNT is used to suspend the solid HMX crystals, and the mixture is then cast into the desired shape.

The ratio of HMX to TNT can be varied to produce different grades of this compound with specific performance characteristics. The most common formulations are detailed in the table below.

Data Presentation: Quantitative Composition of this compound Formulations

The following table summarizes the common formulations of this compound, detailing the weight percentage of each chemical component.

| Formulation Name | HMX (wt. %) | TNT (wt. %) |

| This compound 70/30 | 70% | 30% |

| This compound 75/25 (Type I) | 75% | 25% |

| This compound 60/40 | 60% | 40% |

These formulations are selected based on the desired balance of performance, sensitivity, and cost for a particular application.[3][4][5][6][7][8]

Experimental Protocols: Analysis of this compound Composition

The precise determination of the chemical composition of this compound and other explosive materials is critical for quality control and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a standard and widely used analytical method for this purpose.[9][10][11]

Principle of HPLC for Explosives Analysis

HPLC separates the components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent that flows through the column). For the analysis of explosives like HMX and TNT, a technique called Reverse-Phase HPLC (RP-HPLC) is commonly employed.

General Methodology for RP-HPLC Analysis of this compound:

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable organic solvent, typically acetonitrile. The solution is then diluted to a known volume to bring the concentration of the explosive components within the calibrated range of the instrument.

-

Chromatographic Separation:

-

An aliquot of the prepared sample solution is injected into the HPLC system.

-

The mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile, carries the sample through the analytical column.

-

The stationary phase in the column is typically a nonpolar material (e.g., C18-bonded silica). The components of this compound (HMX and TNT) will separate based on their polarity; less polar compounds interact more strongly with the stationary phase and thus take longer to elute from the column.

-

-

Detection: As the separated components exit the column, they pass through a detector. For explosive compounds, a UV-Vis detector is commonly used, as both HMX and TNT absorb ultraviolet light at specific wavelengths (e.g., 254 nm).

-

Quantification: The detector response (peak area) for each component is proportional to its concentration. By comparing the peak areas from the sample to those of known concentration standards of HMX and TNT, the exact weight percentage of each component in the original this compound sample can be accurately determined.

Mandatory Visualization

The following diagrams illustrate the chemical relationship of this compound's components and a generalized workflow for its analysis.

Caption: Chemical composition of this compound explosive.

Caption: Generalized workflow for HPLC analysis of this compound.

References

- 1. parchem.com [parchem.com]

- 2. TNT - Wikipedia [en.wikipedia.org]

- 3. Shock sensitivity testing of Octols [ffi.no]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Behavior Characteristics of Type I (75/25) this compound during Melt Pouring HE Warhead M250 (Chaparral). | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. Dissolution of a new explosive formulation containing TNT and HMX : Comparison with this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. HMX - Prva iskra - namenska proizvodnja a.d. Baric, Serbia [prvaiskra-namenska.com]

- 8. Short communication: Estimation of yield stress/viscosity of molten this compound | AIP Advances | AIP Publishing [pubs.aip.org]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. HPLC Determination of Target Explosive Compounds in Water | Labcompare.com [labcompare.com]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Composition of Octol Grades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition of various grades of Octol, a high-performance explosive mixture. The document details the standardized ratios of its primary constituents, HMX (Octogen) and TNT (Trinitrotoluene), and outlines the general methodologies employed for its analysis and production.

Composition of this compound Grades

This compound is a melt-castable explosive widely utilized in military applications for its high detonation velocity and brisance.[1] It is primarily a binary mixture of HMX and TNT, with the specific composition varying depending on the desired performance characteristics. The most common formulations are designated as different "Types" under military specifications.[2]

Two primary grades of this compound are widely documented and used:

-

This compound 70/30: This grade consists of 70% HMX and 30% TNT by weight.[1]

-

This compound 75/25: This grade contains 75% HMX and 25% TNT by weight.[1]

These compositions are standardized under military specifications, such as the U.S. Military Specification MIL-O-45445B. In this specification, the different grades are classified as follows:

-

Type I: Corresponds to this compound 75/25.

-

Type II: Corresponds to this compound 70/30.[2]

While these are the most prevalent formulations, other compositions have been noted in specific contexts. For instance, a composition of 68% HMX, 30% TNT, and 2% RDX has been mentioned for use in shoulder-launched antitank rockets.[2] Additionally, other ratios such as 90/10 HMX/TNT have been investigated in research settings.

The following table summarizes the composition of the primary this compound grades:

| This compound Grade | HMX (% by weight) | TNT (% by weight) | Military Specification Type |

| This compound 70/30 | 70 | 30 | Type II |

| This compound 75/25 | 75 | 25 | Type I |

Experimental Protocols for Compositional Analysis

The precise determination of the HMX and TNT content in this compound is critical for quality control and to ensure the explosive meets performance specifications. While the full text of military standard test methods is not publicly available, the scientific literature points to several well-established analytical techniques for the separation and quantification of explosive compounds.

High-Performance Liquid Chromatography (HPLC) is the most common and preferred method for the analysis of HMX and TNT in explosive mixtures.

General HPLC Methodology:

-

Sample Preparation: A known weight of the this compound sample is dissolved in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water. The solution is then filtered to remove any insoluble particles.

-

Chromatographic Separation: A small volume of the prepared sample is injected into an HPLC system. The separation of HMX and TNT is typically achieved using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The specific gradient or isocratic conditions (the constant or changing composition of the mobile phase) are optimized to achieve good separation between the HMX and TNT peaks.

-

Detection: An ultraviolet (UV) detector is commonly used to detect the separated components as they elute from the column. Both HMX and TNT absorb UV light, allowing for their detection and quantification. The detector wavelength is set to a value where both compounds have significant absorbance.

-

Quantification: The concentration of HMX and TNT in the sample is determined by comparing the peak areas from the sample chromatogram to the peak areas of known concentration standards of HMX and TNT that are run under the same conditions.

Other analytical techniques that can be used for the characterization of explosives include:

-

Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of TNT and other volatile components, though it is less suitable for the thermally sensitive HMX.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to study the thermal properties of the mixture and may provide information about its composition.

Visualization of Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams illustrate the general production and analytical workflows.

Caption: A generalized workflow for the production of melt-cast this compound.

Caption: A typical analytical workflow for determining HMX/TNT ratio in this compound via HPLC.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Melt-Cast Octol

Disclaimer: The following technical guide provides information on the properties of Octol, a high-performance military explosive. The content is intended for a scientific and research audience within the fields of materials science and energetic materials. It is important to note that the initial request mentioned topics such as "drug development" and "signaling pathways," which are not applicable to this chemical compound. This compound is a powerful explosive with no known applications in pharmacology or biological processes. Therefore, this document focuses exclusively on its actual physical, chemical, and explosive characteristics.

Introduction to Melt-Cast this compound

This compound is a high explosive mixture that is melt-castable, meaning it can be heated into a liquid state, poured into munitions casings, and cooled to form a solid, dense charge. It is primarily a military explosive, valued for its high detonation performance, which allows for the creation of powerful warheads with reduced size and weight. This characteristic is particularly advantageous for applications such as guided missiles and shaped charges.

The compound is a synergistic blend of two primary components:

-

HMX (Octogen): A powerful and relatively stable nitramine high explosive that forms the bulk of the mixture.

-

TNT (Trinitrotoluene): A common explosive that has a conveniently low melting point (80.35 °C), which allows it to act as a meltable binder for the solid HMX crystals.

The ratio of these two components can be adjusted to tailor the explosive's properties. The most common formulations are 75% HMX to 25% TNT and 70% HMX to 30% TNT by weight.

Physical and Chemical Properties

The properties of melt-cast this compound are largely determined by the ratio of HMX to TNT. Higher concentrations of HMX generally result in higher detonation velocity and pressure.

General Properties

| Property | Description |

| Appearance | Pale yellow to tan-colored solid. |

| Primary Use | Military explosive fill for warheads, guided missiles, and shaped charges. |

| Common Formulations | 75% HMX / 25% TNT and 70% HMX / 30% TNT. |

| Casting Process | Produced by melting TNT and suspending solid HMX particles in the melt before casting and solidification. |

Quantitative Physical and Explosive Properties

| Property | 75/25 HMX/TNT | 70/30 HMX/TNT |

| Density | 1.80 g/cm³ | ~1.78 - 1.80 g/cm³ |

| Velocity of Detonation (VoD) | 8.55 mm/µs (8,550 m/s) | ~8.48 mm/µs (8,480 m/s) |

| Impact Sensitivity | 7.5 N-m | Data not readily available |

| Friction Sensitivity | 120 N | Data not readily available |

Experimental Protocols

The characterization of energetic materials like this compound requires specialized and highly controlled experimental procedures to ensure safety and accuracy. The following are outlines of standard methodologies used to determine key properties.

Determination of Detonation Velocity

The Velocity of Detonation (VoD) is a critical performance parameter of an explosive. It can be measured using several methods.

-

Methodology: Ionization Probe Technique

-

Sample Preparation: A cylindrical charge of melt-cast this compound of a specific diameter and length is prepared.

-

Probe Placement: Two or more ionization probes (often twisted-pair enameled copper wires) are inserted into the explosive charge at precisely measured distances from each other along the cylinder's axis.

-

Detonation: The explosive charge is initiated at one end by a detonator.

-

Signal Acquisition: As the detonation wave travels through the charge, it ionizes the gas at the tip of each probe, creating a short circuit. This generates an electrical pulse.

-

Data Recording: The pulses from the probes are transmitted to a high-speed oscilloscope, which records the exact time of arrival of the detonation wave at each probe location.

-

Calculation: The VoD is calculated by dividing the known distance between the probes by the measured time interval between the electrical pulses.

-

Determination of Impact Sensitivity

Impact sensitivity measures the susceptibility of an explosive to detonation or decomposition when subjected to a sudden impact.

-

Methodology: Drop-Weight Impact Test (e.g., ERL Type 12 Apparatus)

-

Sample Preparation: A small, precisely weighed sample of the explosive (typically 30-40 mg) is prepared, often pressed into a pellet.

-

Apparatus Setup: The sample is placed on a hardened steel anvil. A striker pin is placed on top of the sample. In some protocols, grit paper is placed between the sample and the anvil to increase friction.

-

Test Execution: A standard weight (e.g., 2.5 kg) is dropped from a predetermined height onto the striker pin.

-

Observation: The outcome is observed and recorded as either a "go" (reaction, indicated by sound, flash, or smoke) or a "no-go" (no reaction). An acoustic transducer is often used to detect the sound level of the reaction.

-

Data Analysis (Bruceton Method): A series of tests is conducted at varying drop heights. If a "go" occurs, the height for the next test is lowered. If a "no-go" occurs, the height is raised. This "up-and-down" method is used to determine the H₅₀ value—the height from which the weight would be expected to cause a reaction in 50% of trials. The result is typically expressed as an energy value in Joules (J) or Newton-meters (N-m).

-

Determination of Friction Sensitivity

Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces.

-

Methodology: BAM Friction Test

-

Apparatus: The test uses a standardized apparatus (BAM Friction Tester) consisting of a fixed porcelain pin and a movable porcelain plate.

-

Sample Preparation: A small amount of the explosive material is placed on the porcelain plate.

-

Test Execution: The porcelain pin is placed on the sample, and a load is applied via a weighted lever arm. An electric motor then moves the porcelain plate back and forth under the pin over a fixed distance and speed.

-

Observation: The operator observes for any sign of reaction, such as a flame, crackling, or explosion.

-

Data Analysis: The test is repeated with different loads to find the smallest load at which a reaction occurs in at least one out of six trials. The result is reported as the force in Newtons (N).

-

Visualizations

Diagram: Chemical Composition of this compound

Caption: Logical diagram illustrating the primary components of melt-cast this compound.

Diagram: Simplified Melt-Cast Production Workflow

Caption: A simplified workflow for the production of melt-cast this compound charges.

Detonation Characteristics of Octol Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high-explosive mixture primarily composed of HMX (cyclotetramethylene-tetranitramine) and TNT (trinitrotoluene). It is a melt-castable explosive, meaning it can be heated to a liquid state and poured into munitions casings, where it solidifies. This property makes it particularly useful for applications requiring specific shapes and high-density explosive fills, such as in shaped charges and warheads for guided missiles. The performance of this compound is largely dictated by the ratio of HMX to TNT, with higher proportions of HMX generally resulting in higher detonation velocities and pressures. This guide provides an in-depth overview of the detonation characteristics of common this compound formulations, details the experimental methods used to determine these properties, and illustrates key relationships and workflows.

The two most common formulations of this compound are:

-

This compound 70/30 (Type II): 70% HMX and 30% TNT by weight.[1]

-

This compound 75/25 (Type I): 75% HMX and 25% TNT by weight.[1]

Core Detonation Properties

The primary detonation characteristics of an explosive are its detonation velocity, detonation pressure, and heat of detonation. These properties are critical in determining the explosive's performance for various applications. The density of the cast explosive is also a crucial factor, as it significantly influences the detonation velocity and pressure.

Data Presentation

The following tables summarize the key detonation properties for common this compound formulations based on available data. It is important to note that values can vary slightly between different sources due to variations in experimental conditions and measurement techniques.

| Formulation | Composition (HMX/TNT % by weight) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Gurney Velocity (km/s) |

| This compound 70/30 (Type II) | 70/30 | ~1.80 | ~8.4 - 8.5 | ~30 - 34 | Not Available |

| This compound 75/25 (Type I) | 75/25 | 1.81 | 8.48[2] | ~34 - 37 | 2.80[3] |

| This compound (unspecified) | Not specified | 1.80 | 8.55[4] | 31.4 (Chapman-Jouguet) | Not Available |

Note: The detonation pressure for this compound 70/30 is an estimate based on its composition relative to the 75/25 formulation.

| Property | HMX | TNT |

| Heat of Detonation (J/g) | ~5650 | ~4400 |

The heat of detonation for this compound formulations can be approximated by a weighted average of the heats of detonation of its components. For example, for this compound 75/25, the calculated heat of detonation would be approximately (0.75 * 5650 J/g) + (0.25 * 4400 J/g) = 5337.5 J/g.

Experimental Protocols

The determination of the detonation characteristics of high explosives requires specialized and precise experimental techniques. The following sections detail the methodologies for measuring detonation velocity and pressure.

Measurement of Detonation Velocity using Fiber-Optic Probes

The detonation velocity of an explosive is the speed at which the detonation front propagates through it. A common and accurate method for its measurement is the use of fiber-optic probes.

Methodology:

-

Sample Preparation: A cylindrical charge of the this compound formulation is cast to the desired dimensions.

-

Probe Placement: Multiple optical fibers are inserted into the explosive charge at precisely known distances from each other along the central axis of the cylinder.[5][6]

-

Experimental Setup: The other ends of the optical fibers are connected to photodetectors, which are in turn connected to a high-speed oscilloscope.[5][7] A light source, often an Amplified Spontaneous Emission (ASE) source, is used to send a signal through the fibers.[8]

-

Initiation: The explosive charge is initiated at one end by a detonator.

-

Data Acquisition: As the detonation front propagates through the charge, it destroys the optical fibers in sequence. The destruction of each fiber results in a change in the light signal that is captured by the photodetectors and recorded by the oscilloscope as a series of time-stamped events.[5][7]

-

Data Analysis: The detonation velocity is calculated by dividing the known distance between two consecutive fiber-optic probes by the measured time interval between the corresponding signal changes on the oscilloscope.[5][6] The average velocity across multiple segments is typically reported.

Measurement of Detonation Pressure using the Plate Dent Test

The plate dent test is a widely used method to determine the Chapman-Jouguet (C-J) pressure of an explosive, which is the pressure at the plane where the chemical reaction is complete.

Methodology:

-

Sample and Witness Plate Preparation: A cylindrical explosive charge of a standard diameter is placed on top of a thick, polished steel "witness" plate of known hardness and dimensions.[9]

-

Initiation: The explosive charge is detonated from the end not in contact with the witness plate.

-

Dent Formation: The detonation imparts a dent into the surface of the witness plate.

-

Dent Measurement: The depth of the dent is precisely measured using a profilometer or a depth gauge.

-

Pressure Correlation: The detonation pressure is determined by comparing the measured dent depth to a calibration curve that correlates dent depth with the known C-J pressures of a series of standard explosives.[9]

Visualizations

Relationship Between HMX Content and Detonation Velocity in this compound Formulations

The following diagram illustrates the direct relationship between the percentage of HMX in an HMX/TNT formulation and the resulting detonation velocity. Generally, as the HMX content increases, so does the detonation velocity, due to the higher intrinsic detonation velocity of HMX compared to TNT.

Caption: Increasing HMX content in this compound leads to higher detonation velocities.

Experimental Workflow for Detonation Velocity Measurement

The following diagram outlines the workflow for measuring the detonation velocity of an this compound formulation using the fiber-optic probe method.

Caption: Workflow for fiber-optic detonation velocity measurement.

Experimental Workflow for Plate Dent Test

The following diagram illustrates the procedural flow for determining the detonation pressure of an this compound formulation using the plate dent test.

References

- 1. ia800709.us.archive.org [ia800709.us.archive.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitas.vn [mitas.vn]

- 7. mdpi.com [mdpi.com]

- 8. Detection of high explosive detonation across material interfaces with chirped fiber Bragg gratings [opg.optica.org]

- 9. researchgate.net [researchgate.net]

Crystalline Structure of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)

An in-depth analysis of the crystalline structures of High Melting Explosive (HMX) and Trinitrotoluene (TNT), the primary components of the melt-castable explosive Octol, is presented in this technical guide. This compound, typically formulated in ratios of 70/30 or 75/25 HMX to TNT, is a widely used military explosive whose performance, stability, and safety are intrinsically linked to the crystallographic properties of its constituents.

A critical aspect of these materials is their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit significant differences in density, sensitivity to initiation, and chemical stability. Therefore, a thorough characterization of the crystalline structure is paramount for researchers, scientists, and professionals involved in drug development and energetic materials. This document provides a summary of the crystallographic data for the known polymorphs of HMX and TNT, details the key experimental protocols for their analysis, and illustrates the associated workflows.

HMX is a powerful and relatively insensitive high explosive that exhibits complex polymorphism. At least five distinct crystalline forms have been identified, with the β-polymorph being the most thermodynamically stable and commonly used form at ambient conditions. Processing operations such as milling or chemical synthesis conditions can influence the resulting polymorph.

Polymorphism and Crystallographic Data

The known polymorphs of HMX (α, β, δ, and ζ) possess distinct crystal structures and properties. The β-form is the most stable and desirable for most applications due to its higher density and lower sensitivity. The transformation between these phases, for instance, the β→δ transition, is a critical area of study in ensuring the stability of munitions.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Calculated Density (g/cm³) |

| α-HMX | Orthorhombic | Fdd2 | 15.130 | 11.230 | 7.910 | 90 | 1.84 |

| β-HMX | Monoclinic | P2₁/c | 6.540 | 11.050 | 7.370 | 102.66 | 1.90 |

| δ-HMX | Hexagonal | P6₁22 | 7.720 | 7.720 | 13.100 | 90 | 1.78 |

| ζ-HMX | Trigonal | R3̅c | 16.607 | 16.607 | 31.506 | 90 | 1.33 |

Note: Data compiled from multiple crystallographic studies. Lattice parameters can vary slightly based on experimental conditions.

Crystalline Structure of TNT (2,4,6-Trinitrotoluene)

TNT is a secondary explosive valued for its low melting point, which allows it to be melt-cast, and its relative insensitivity to shock and friction. It exists in two primary polymorphic forms, with the monoclinic structure being the most stable and common.

Polymorphism and Crystallographic Data

The two known polymorphs of TNT are the thermodynamically stable monoclinic (m-TNT) form and a metastable orthorhombic (o-TNT) form. The presence of the metastable orthorhombic form can lead to mechanical instabilities in cast charges as it transitions to the more stable monoclinic form over time.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Calculated Density (g/cm³) |

| Monoclinic (m-TNT) | Monoclinic | P2₁/c | 14.881 | 6.090 | 28.000 | 124.60 | 1.654 |

| Orthorhombic (o-TNT) | Orthorhombic | Pbca | 14.900 | 27.500 | 6.000 | 90 | 1.620 |

Note: Data compiled from high-pressure neutron and X-ray diffraction studies. Values represent ambient pressure conditions.

Experimental Methodologies for Crystalline Structure Analysis

The characterization of HMX and TNT polymorphs relies on several key experimental techniques. Proper sample preparation is crucial for obtaining high-quality data.

Sample Preparation: Recrystallization

Recrystallization is a fundamental technique used to purify solid compounds and to obtain single crystals of sufficient quality for diffraction analysis.[1][2][3] The process is based on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals will form, leaving impurities behind in the solution.[2][3]

Detailed Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For TNT, isopropyl alcohol is a common choice, while for HMX, solvents like acetone or propene carbonate may be used.[4][5]

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the solid is completely dissolved.[6][7] Avoid using an excessive amount of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[7]

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2][6] Slow cooling is essential for growing larger, higher-purity crystals.

-

Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[2][3]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum or in a desiccator.[3]

X-ray Diffraction (XRD)

X-ray diffraction is the most common technique for identifying crystalline phases and determining the atomic structure of a material.[8] When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions, creating a unique pattern that is characteristic of the crystal lattice.[8]

General Protocol for Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Finely grind the crystalline sample to a homogenous powder to ensure random orientation of the crystallites.

-

Mounting: Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

-

Instrument Setup:

-

Place the sample in the diffractometer.

-

Set the X-ray source parameters (e.g., tube voltage and current, typically 20–30 kV and up to 15 mA for a copper anode).[9]

-

Define the angular range (2θ) for the scan, the step size, and the dwell time per step.

-

-

Data Collection: Initiate the scan. The detector rotates around the sample, measuring the intensity of diffracted X-rays at each angle (2θ).[10]

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

-

Phase identification is performed by comparing the experimental peak positions and intensities to databases like the ICDD Powder Diffraction File.

-

For detailed structural information, Rietveld refinement can be used to refine lattice parameters, atomic positions, and other structural details from the powder pattern.

-

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD. Because neutrons interact with the atomic nucleus rather than the electron cloud, they offer distinct advantages, particularly for energetic materials.[11]

Key Advantages over XRD:

-

Sensitivity to Light Atoms: Neutrons are highly sensitive to the positions of light atoms, such as hydrogen, which are nearly invisible to X-rays. This is crucial for accurately determining the molecular conformations in organic explosives.

-

Isotope Discrimination: Neutron scattering lengths vary between isotopes of the same element, allowing them to be distinguished.

-

Bulk Analysis: Neutrons have high penetration depth, enabling the analysis of bulk samples rather than just the surface.[11]

-

Magnetic Structure: As neutrons possess a magnetic moment, they can be used to determine the magnetic structure of materials.

General Protocol for Neutron Diffraction:

-

Sample Preparation: A larger sample volume is typically required compared to XRD. The sample is loaded into a suitable container (e.g., vanadium can) that is nearly transparent to neutrons.

-

Instrument Setup: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source.[11] The sample is placed in the neutron beam path.

-

Data Collection: A detector measures the intensity of scattered neutrons as a function of the scattering angle.[11] Depending on the instrument, data can be collected at constant wavelength or using a time-of-flight method with a polychromatic beam.

-

Data Analysis: The analysis is similar to that for XRD, involving the generation of a diffraction pattern and subsequent refinement (e.g., Rietveld method) to determine the crystal structure.

References

- 1. mt.com [mt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Experimental Research and Mechanism on Re-crystallization of HMX in PC Solvent [energetic-materials.org.cn]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. physics.brocku.ca [physics.brocku.ca]

- 10. ph.qmul.ac.uk [ph.qmul.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility of HMX and TNT in the Octol Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) and TNT (2,4,6-Trinitrotoluene) within the context of the Octol matrix. This compound is a high explosive formulation primarily composed of HMX and TNT, typically in weight ratios of 70/30 or 75/25. Understanding the solubility of HMX in molten TNT is critical for controlling the casting process, microstructure, and ultimately, the performance and stability of the final explosive charge.

Data Presentation: Thermal Properties and Solubility Behavior

Table 1: Thermal Properties of HMX and TNT

| Property | HMX | TNT |

| Melting Point | ~275 °C (decomposes) | 80.6 °C |

| Decomposition Temperature | > 275 °C | 240 °C |

| Molecular Weight | 296.16 g/mol | 227.13 g/mol |

The significant difference in melting points dictates that in the preparation of this compound, HMX exists as a solid suspended in a molten TNT matrix. The amount of HMX that can be dissolved in the molten TNT is a function of temperature.

A binary eutectic system is expected for the HMX-TNT mixture. A representative phase diagram (Figure 1) illustrates that the solubility of HMX in molten TNT increases with temperature, following the liquidus line.

Experimental Protocols for Determining Solid-Liquid Phase Equilibria

The determination of the solubility of HMX in molten TNT can be achieved by constructing the HMX-TNT binary phase diagram. The following outlines a general experimental protocol based on common techniques for solid-liquid phase equilibria determination in organic systems.

Objective: To determine the temperature-composition phase diagram for the HMX-TNT binary system, focusing on the liquidus line which represents the solubility of HMX in molten TNT.

Methods:

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting and dissolution, are detected as endothermic or exothermic peaks.

-

Procedure:

-

Prepare a series of HMX/TNT mixtures with varying compositions (e.g., from 100% TNT to high-HMX content).

-

Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the DSC thermogram. The onset temperature of the final melting peak for a given composition corresponds to the liquidus temperature.

-

Plot the liquidus temperatures against the compositions to construct the liquidus line of the phase diagram.

-

-

-

Visual Method (Thaw-Melt Method):

-

Principle: This method involves the visual observation of the temperature at which the last solid particle of HMX dissolves in the molten TNT for a given composition.

-

Procedure:

-

Prepare mixtures of known composition in sealed, optically transparent capillaries.

-

Place the capillary in a temperature-controlled heating block with a viewing port.

-

Slowly heat the sample while observing it under magnification.

-

The temperature at which the last crystal of HMX disappears is recorded as the liquidus temperature for that composition.

-

Repeat for all compositions to map the liquidus curve.

-

-

Safety Precautions: HMX and TNT are energetic materials. All experimental work must be conducted in a facility designed for handling explosives, with appropriate safety shielding and remote observation capabilities. The quantities of material used should be kept to a minimum.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the HMX-TNT phase diagram and the logical relationship between the phase diagram and solubility.

Caption: Workflow for determining the HMX-TNT phase diagram.

Caption: How the phase diagram defines solubility.

The Ascendancy of Octol: A Technical Guide to a Cornerstone of Military Explosives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octol, a high-performance explosive formulation, has been a critical component in military ordnance for decades. This technical guide provides an in-depth examination of the historical development, key properties, and underlying chemistry of this powerful energetic material. Comprising a synergistic mixture of cyclotetramethylene-tetranitramine (HMX) and trinitrotoluene (TNT), this compound offers a significant improvement in performance over earlier explosive compounds. This document details the quantitative performance characteristics of common this compound formulations, outlines the experimental protocols for their evaluation, and presents a visual representation of its historical development, manufacturing workflow, and the chemical pathways of its decomposition upon detonation.

Introduction

This compound is a melt-castable explosive mixture primarily composed of HMX and TNT.[1] It is renowned for its high detonation velocity and brisance, making it a preferred choice for applications requiring significant shattering effects, such as in shaped charges and the warheads of guided missiles and submunitions.[1] The development of this compound was a significant advancement in military explosives technology, offering a superior power-to-weight ratio compared to its predecessors like Composition B, which is based on RDX.[1] This key advantage allows for the design of lighter and more compact munitions, thereby enhancing the range and velocity of delivery systems.[1] This guide will explore the critical aspects of this compound's development and characteristics, providing a comprehensive resource for professionals in relevant scientific fields.

Historical Development

Key milestones leading to the development of this compound include:

-

1863: Joseph Wilbrand first synthesized Trinitrotoluene (TNT). Initially used as a yellow dye, its explosive properties were not recognized for several decades.

-

1902: The German armed forces adopted TNT as a filling for artillery shells.

-

1930: HMX (High Melting Explosive), also known as octogen, was first synthesized.

-

World War II Era: Picatinny Arsenal in the United States emerged as a pivotal center for explosives research and development, contributing significantly to the production and improvement of military explosives like RDX and potentially laying the groundwork for HMX-based compositions.

-

1949: A method for preparing HMX through the nitrolysis of RDX was discovered, paving the way for its larger-scale production.

The combination of the powerful, yet relatively insensitive, HMX with the melt-castable TNT created a versatile and potent explosive. The development of different formulations, such as the common 70/30 and 75/25 ratios of HMX to TNT, allowed for the tailoring of this compound's properties for specific military applications.

Historical timeline leading to the development of this compound.

Quantitative Data

The performance of this compound is primarily determined by the ratio of HMX to TNT. The two most commonly used formulations are 70/30 and 75/25 (by weight).[1] The higher proportion of HMX in the 75/25 blend results in a higher detonation velocity and pressure.

| Property | This compound (70% HMX, 30% TNT) | This compound (75% HMX, 25% TNT) | HMX (Pure) | TNT (Pure) |

| Density (g/cm³) | ~1.80[1] | ~1.82 | 1.91 | 1.65 |

| Detonation Velocity (m/s) | ~8,480 | ~8,550[1] | 9,100 | 6,900 |

| Detonation Pressure (GPa) | ~34.0 | ~37.0 | 39.3 | 21.0 |

Note: The values for this compound formulations can vary slightly based on the specific manufacturing process and the physical characteristics of the HMX and TNT used.

Experimental Protocols

Synthesis of this compound (Melt-Casting)

This compound is produced through a melt-casting process, which takes advantage of the relatively low melting point of TNT.[1][2] The general procedure is as follows:

-

Melting of TNT: Granular TNT is carefully heated in a steam-jacketed kettle until it melts completely. The temperature is maintained above the melting point of TNT (80.2°C) but well below its decomposition temperature.

-

Incorporation of HMX: Solid, crystalline HMX is gradually added to the molten TNT with continuous stirring. The stirring ensures a homogenous dispersion of the HMX particles throughout the TNT matrix.

-

Deaeration: The molten mixture is subjected to a vacuum to remove any entrapped air bubbles, which can create voids and adversely affect the explosive's performance and stability.

-

Casting: The deaerated, molten this compound is then poured into the desired munition casings or molds.

-

Cooling and Solidification: The cast charges are allowed to cool and solidify under controlled conditions to minimize cracking and ensure a uniform density.

Generalized workflow for the melt-casting of this compound.

Measurement of Detonation Velocity

The detonation velocity of this compound is a critical performance parameter and can be measured using several methods. One common technique is the Dautriche method .

-

Sample Preparation: A cylindrical charge of this compound of a known length is prepared.

-

Fuse Insertion: Two holes are drilled into the charge at a specific distance apart. A detonating cord with a known detonation velocity is inserted through these holes.

-

Initiation: The this compound charge is initiated at one end.

-

Detonation Propagation: The detonation wave travels along the this compound charge, initiating the detonating cord at the two insertion points at different times.

-

Collision of Detonation Waves: Two detonation waves are generated in the detonating cord, traveling in opposite directions. These waves collide at a specific point.

-

Measurement and Calculation: The position of the collision point is marked (e.g., on a lead plate placed under the cord). By measuring the distances and knowing the detonation velocity of the cord, the detonation velocity of the this compound sample can be calculated.

Other methods for measuring detonation velocity include the use of high-speed cameras and electronic probes (pins) placed along the explosive charge.

Measurement of Detonation Pressure

The detonation pressure can be determined using various techniques, often involving the measurement of the shock wave velocity transmitted to an inert material in contact with the explosive. One such method is the aquarium technique .

-

Experimental Setup: The this compound charge is placed in contact with a transparent material of known shock properties, such as polymethyl methacrylate (PMMA), which is submerged in water (the "aquarium").

-

Initiation: The this compound charge is detonated.

-

Shock Wave Transmission: The detonation creates a shock wave that propagates into the PMMA.

-

High-Speed Photography: The propagation of the shock wave through the PMMA is recorded using a high-speed streak or framing camera.

-

Data Analysis: From the photographic record, the shock wave velocity in the PMMA can be determined.

-

Calculation of Detonation Pressure: Using the known shock properties (Hugoniot) of the PMMA and the measured shock velocity, the particle velocity and pressure at the interface between the this compound and the PMMA can be calculated. This interface pressure is closely related to the detonation pressure of the this compound.

Chemical Decomposition Pathway

The detonation of this compound involves the rapid chemical decomposition of its two primary components, HMX and TNT. The overall process is highly exothermic, producing a large volume of hot gases that expand rapidly, creating the explosive effect. The decomposition pathways of HMX and TNT are complex, involving numerous intermediate species and reactions.

TNT Decomposition: The decomposition of TNT is characterized by a negative oxygen balance, meaning there is not enough oxygen in the molecule to fully oxidize all the carbon and hydrogen to carbon dioxide and water. This results in the formation of solid carbon (soot). A simplified overall reaction for the detonation of TNT is:

2 C₇H₅N₃O₆ → 3 N₂ + 5 H₂O + 7 CO + 7 C[3]

HMX Decomposition: HMX, a nitramine, has a more favorable oxygen balance than TNT. Its decomposition is a complex multi-step process. The initial steps are believed to involve the breaking of the N-NO₂ bonds, followed by the decomposition of the eight-membered ring. The final products are primarily gaseous.

The presence of both components in this compound leads to a complex interplay of reactions during detonation. The more oxygen-rich decomposition products of HMX can react with the carbon-rich products of TNT, leading to a more efficient energy release than with TNT alone.

Simplified chemical decomposition pathways of this compound's components.

Conclusion

This compound represents a significant milestone in the development of military explosives, offering a potent combination of power, stability, and processability. Its historical development, rooted in the foundational chemistry of TNT and the more advanced synthesis of HMX, has led to a versatile energetic material that remains in use in modern ordnance. The quantitative data clearly demonstrates its superior performance characteristics, which are a direct result of its chemical composition. The established experimental protocols for its synthesis and evaluation ensure its reliable and consistent performance. Understanding the complex chemical decomposition pathways of its constituent components is crucial for predicting its performance and for the development of future energetic materials. This technical guide has provided a comprehensive overview of these aspects, serving as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Octol Constituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high explosive mixture primarily composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1][2][3] Commonly used in military munitions, the constituents of this compound can be released into the environment during manufacturing, use, and disposal, leading to contamination of soil and groundwater.[4][5] Understanding the environmental fate and toxicological profiles of HMX and TNT is crucial for assessing their potential risks to human health and ecosystems, a particularly relevant concern for professionals in drug development who evaluate the broader impacts of chemical compounds. This guide provides a comprehensive overview of the current scientific understanding of these substances, including their physicochemical properties, environmental persistence, toxicity to various organisms, and the molecular pathways they may disrupt.

Physicochemical Properties

The environmental behavior of HMX and TNT is largely governed by their distinct physicochemical properties. TNT is more water-soluble and has a lower octanol-water partition coefficient (log Kow) than HMX, suggesting greater mobility in aqueous environments.[6] Conversely, HMX's lower solubility and higher log Kow indicate a greater tendency to sorb to soil and sediment. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of HMX and TNT

| Property | HMX | TNT |

| Chemical Formula | C₄H₈N₈O₈ | C₇H₅N₃O₆ |

| Molecular Weight | 296.16 g/mol | 227.13 g/mol |

| Water Solubility | 5 mg/L at 20°C | 130 mg/L at 20°C[7] |

| Vapor Pressure | 1.9 x 10⁻¹⁰ mmHg at 25°C | 1.99 x 10⁻⁴ mmHg at 25°C |

| Log Kow | 0.23 | 1.6[2] |

| Melting Point | 285 °C | 80.2 °C |

| Density | 1.91 g/cm³ | 1.654 g/cm³ |

Environmental Fate

Persistence and Degradation

Both HMX and TNT are persistent in the environment, though they undergo slow degradation through various processes.

-

Photolysis: In surface waters, photolysis is a primary degradation pathway for both compounds.[6] Sunlight can break down TNT relatively quickly, while HMX is more resistant to photolytic degradation.[6]

-

Biodegradation: Microbial degradation of HMX and TNT occurs under both aerobic and anaerobic conditions, but the rates are generally slow in natural environments.[8] Numerous microorganisms capable of transforming these compounds have been identified.[8] The initial steps in the biodegradation of TNT often involve the reduction of its nitro groups.

-

Sorption: Due to its lower water solubility and higher log Kow, HMX has a stronger tendency to adsorb to soil and sediment particles compared to TNT.[6] This sorption can limit its mobility in the environment but also create a long-term source of contamination. TNT and its transformation products are also known to adsorb to surface soils and sediments.[4]

Transport

The transport of HMX and TNT in the environment is influenced by their solubility and sorption characteristics. TNT's higher water solubility allows it to be more mobile in groundwater, posing a risk of contaminating drinking water sources.[4] HMX, being less soluble, is more likely to remain in the soil and sediment near the source of contamination.

Toxicology

The toxicological effects of HMX and TNT have been studied in various organisms, revealing a range of adverse outcomes. TNT is generally considered more toxic than HMX.[9]

Aquatic Toxicology

A summary of acute and chronic toxicity data for HMX and TNT in representative aquatic organisms is presented in Tables 2 and 3.

Table 2: Aquatic Toxicity of HMX

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | 96-hour Acute | LC50 | >32 | |

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 38.6 | |

| Selenastrum capricornutum (Green Algae) | 96-hour Growth Inhibition | IC50 | 2.1 | |

| Pimephales promelas (Fathead Minnow) | 28-day Chronic | NOEC | 1.0 | |

| Daphnia magna (Water Flea) | 21-day Chronic | NOEC | 0.59 |

Table 3: Aquatic Toxicity of TNT

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | 96-hour Acute | LC50 | 2.9 | [6] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | 0.8 | |

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 5.2 - 14 | [6] |

| Selenastrum capricornutum (Green Algae) | 96-hour Growth Inhibition | IC50 | 0.04 | |

| Pimephales promelas (Fathead Minnow) | Early Life Stage | NOEC | 0.19 | |

| Ceriodaphnia dubia | 7-day Chronic | NOEC | 0.34 |

Mammalian and In Vitro Toxicology

Studies in laboratory animals have shown that both HMX and TNT can cause a range of toxic effects. HMX exposure has been linked to effects on the central nervous system and liver.[10] TNT is known to be toxic to the liver and can cause anemia and other blood disorders.[4] The U.S. Environmental Protection Agency (EPA) has classified TNT as a possible human carcinogen.[11]

Experimental Protocols

Standardized methods are essential for the reliable assessment of the environmental fate and toxicology of chemical compounds.

Chemical Analysis

The analysis of HMX and TNT in environmental samples is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection, following EPA Method 8330 . This method provides procedures for the extraction and quantification of these explosives in water, soil, and sediment.

Ecotoxicology Testing

A suite of standardized ecotoxicity tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the effects of chemicals on aquatic organisms. These include:

-

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.

-

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test.

-

OECD Test Guideline 203: Fish, Acute Toxicity Test.

These protocols provide detailed methodologies for conducting these assays to ensure data quality and comparability.

Signaling Pathways and Molecular Mechanisms of Toxicity

While the precise molecular mechanisms of HMX and TNT toxicity are still under investigation, evidence suggests the involvement of oxidative stress and disruption of key cellular signaling pathways.

Oxidative Stress and Apoptosis

Nitroaromatic compounds like TNT are known to undergo metabolic activation to reactive intermediates that can generate reactive oxygen species (ROS). This can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. Sustained oxidative stress can trigger programmed cell death, or apoptosis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. parchem.com [parchem.com]

- 4. TNT - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HMX - Wikipedia [en.wikipedia.org]

- 10. HMX (Octogen) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. askthenerd.com [askthenerd.com]

Methodological & Application

Application Notes for Octol: Understanding its Use and Extreme Hazards

Introduction

Octol is a high-explosive, melt-castable mixture primarily composed of HMX (High-Melting Explosive or octogen) and TNT (Trinitrotoluene).[1][2][3] Formulations commonly consist of 70-75% HMX and 25-30% TNT.[2] Its primary applications are military, including use in shaped charges and warheads for guided missiles and submunitions.[1][2][4] The high-performance characteristics of this compound, specifically its high detonation velocity, allow for the creation of smaller and lighter explosive charges, which is a significant advantage for advanced weaponry like guided missiles.[2]

Disclaimer: this compound is a highly dangerous and sensitive explosive material. It is not intended for use in standard research, scientific, or drug development laboratories. The handling, synthesis, or use of this compound is restricted to specialized energetic materials research facilities and military installations with stringent safety protocols and infrastructure designed to mitigate the risk of accidental detonation. The information provided herein is for educational and safety awareness purposes only and should not be construed as a guide for its use.

Hazards and Safety Summary

This compound and its primary component, HMX, are classified as Division 1.1 explosives, indicating a mass explosion hazard.[5][6] This means that if initiated, the entire mass of the material may detonate almost instantaneously. The primary hazards are associated with extreme sensitivity to shock, friction, and heat.[7][8]

In addition to the explosive hazard, HMX can be harmful if swallowed and may cause damage to the central nervous system, leading to symptoms such as irritability, drowsiness, and seizures.[5][9]

Table 1: Quantitative Data for HMX (Primary Component of this compound)

| Property | Value |

| Hazard Classification | Division 1.1 Explosive[5][6] |

| Detonation Velocity | 8.55 mm/μs (for this compound)[2] |

| Acute Oral Toxicity | LD50 (rats): 2000-6500 mg/kg[5] |

| Aquatic Toxicity | LC50 (Pimephales promelas, 96 hs): 15 mg/L[5] |

| Health Hazards | Can be harmful if swallowed.[5] May cause damage to organs through prolonged or repeated exposure.[9] Can affect the central nervous system.[5] |

| Physical State | Solid[5] |

Protocols for Safe Handling of Energetic Materials in a Specialized Laboratory Setting

Due to the extreme danger, detailed experimental protocols for this compound are not publicly available and are outside the scope of any standard laboratory. However, general safety principles for handling highly energetic materials in a specialized and authorized setting are provided below. These are not instructions for handling this compound but rather a framework for risk assessment and control.

1. Pre-Experiment Hazard Assessment and Authorization

-

Substitution: The first and most critical step is to determine if a less hazardous substitute can be used.

-

Authorization: All work with high explosives requires prior approval from the institution's safety committee and principal investigator.[10][11]

-

Scale: The quantity of energetic material must be minimized to the smallest amount necessary for the experiment.[10]

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before any work begins.[11]

2. Engineering Controls and Facility Requirements

-

Dedicated Work Area: All work must be conducted in a designated area, specifically designed for handling explosives. This includes the use of a fume hood and a properly rated safety shield.[10]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of any potentially flammable or toxic vapors.[7]

-

Grounding: All equipment and containers must be properly grounded to prevent static discharge, which can be an ignition source.[12]

-

Storage: Explosives must be stored in approved magazines, away from incompatible materials, heat, and sources of ignition.[7][13][14] Separation distances from other buildings must be maintained.[15]

3. Personal Protective Equipment (PPE)

-

Flame-Resistant Lab Coat: A lab coat made of a material like Nomex is required.[12]

-

Eye and Face Protection: Safety goggles and a face shield are mandatory.[10]

-

Gloves: Chemical-resistant gloves appropriate for the specific materials being handled should be worn.[12]

-

Specialized PPE: Depending on the specific task, additional protective gear such as blast shields or Kevlar protection may be necessary.[14]

4. Safe Work Practices

-

No Working Alone: Never work with highly energetic materials when you are alone in the laboratory.[11]

-

Avoid Ignition Sources: Keep the work area free of heat, sparks, open flames, and other potential ignition sources.[12]

-

Handling Tools: Use non-sparking tools made of materials like wood or plastic. Avoid metal spatulas or ground-glass joints that can create friction.[10][16]

-

Cleanliness: Maintain a scrupulously clean work area. Do not allow explosive residues to accumulate.[12]

-

Transportation: Minimize the transport of explosive materials. When necessary, use non-conductive, enclosed containers and transport detonators separately from other explosives.[16]

5. Waste Disposal

-

Segregation: All waste contaminated with explosive material must be collected separately from regular laboratory waste.[17]

-

Prompt Disposal: Do not allow explosive waste to accumulate.[12]

-

Authorized Disposal: Disposal must be handled by authorized personnel or a specialized disposal company in accordance with all regulations.[17]

Logical Workflow for Hazard Assessment of Energetic Materials

The following diagram illustrates the decision-making process and necessary controls for handling potentially explosive materials.

Caption: Workflow for assessing and controlling hazards associated with energetic materials.

References

- 1. parchem.com [parchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. bulletpicker.com [bulletpicker.com]

- 5. austinpowder.com [austinpowder.com]

- 6. This compound | C11H13N11O14 | CID 62133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. msdsdigital.com [msdsdigital.com]

- 8. petroexplo.com [petroexplo.com]

- 9. detotec.com [detotec.com]

- 10. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]

- 11. Explosives and Reactive Chemicals | Research Safety [researchsafety.uky.edu]

- 12. research.wayne.edu [research.wayne.edu]

- 13. triumvirate.com [triumvirate.com]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. hse.gov.uk [hse.gov.uk]

- 16. youtube.com [youtube.com]

- 17. unipd.it [unipd.it]

Application Notes and Protocols for Melt-Casting of Octol Charges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octol is a high-performance explosive mixture predominantly composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1] It is widely utilized in military applications, including shaped charges and warheads for guided missiles, due to its high detonation velocity and brisance.[1] The manufacturing of this compound charges is typically achieved through a melt-casting process, where TNT serves as a meltable binder for the solid HMX particles.[2] This technique allows for the production of dense, void-free explosive charges in various geometries.

These application notes provide a comprehensive overview and detailed protocols for the laboratory and pilot-plant scale preparation of this compound charges using melt-casting techniques. Adherence to strict safety protocols is paramount when working with high explosives.

Compositions and Properties of this compound

This compound is formulated in different ratios of HMX to TNT to achieve specific performance characteristics. The two most common formulations are:

-

This compound 70/30: 70% HMX and 30% TNT by weight.

A summary of the nominal properties of a common this compound formulation is presented in Table 1.

Table 1: Nominal Properties of this compound (75/25 HMX/TNT)

| Property | Value |

| Density | 1.80 g/cm³[1] |

| Detonation Velocity | 8.55 mm/µs[1] |

| Melting Point of TNT | ~80 °C (176 °F)[4] |

Melt-Casting Methodology

The melt-casting process for this compound involves the careful heating and mixing of TNT and HMX, followed by casting into a mold and a controlled cooling process to ensure the integrity of the final charge. The general processing temperature for TNT-based melt-cast explosives ranges from 80 to 120°C.

Equipment

-

Melting Kettle: A steam-heated or oil-jacketed kettle, typically made of stainless steel, equipped with a variable-speed agitator. For laboratory scale, a smaller, electrically heated mantle with stirring capabilities can be used.

-

Molds: Constructed from materials compatible with explosives, such as aluminum or steel, and designed to the desired charge geometry.

-

Vacuum System: Essential for removing entrapped air from the molten explosive slurry to prevent voids in the final cast.

-

Temperature Control System: Thermocouples and a control unit to precisely monitor and regulate the temperature of the melt and the cooling process.

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses with side shields, face shield, and appropriate gloves are mandatory.

-

Blast Shield: To be used during the melting and mixing process.[5]

-

Remote Monitoring: Video cameras for observing the process from a safe distance.

Experimental Workflow

The following diagram illustrates the general workflow for the melt-casting of this compound charges.

Detailed Experimental Protocols

Protocol for Laboratory-Scale Melt-Casting of a 100g this compound 75/25 Charge

Safety Precautions: This procedure must be conducted in a certified explosives laboratory with appropriate safety measures, including a blast shield, remote operation capabilities, and adherence to all institutional and regulatory safety protocols.[2][6][7] Never work alone.

-

Preparation:

-

Ensure all equipment is clean, dry, and free from any contaminants.

-

Weigh 75.0 g of HMX and 25.0 g of flaked or prilled TNT.

-

Pre-heat the mold to approximately 70-80°C to prevent premature solidification of the slurry upon casting.

-

-

Melting and Mixing:

-

Place the TNT into a small, jacketed beaker with a magnetic stirrer.

-

Slowly heat the TNT to 85-95°C while stirring gently until it is completely molten.[2] The temperature should not exceed 100°C.

-

Once the TNT is molten, gradually add the HMX powder in small increments while maintaining stirring to ensure good dispersion and prevent clumping.

-

After all the HMX has been added, apply a vacuum to the system to remove any entrapped air. Continue mixing under vacuum for 15-30 minutes to ensure a homogenous slurry. The viscosity of the slurry will increase with higher HMX content.

-

-

Casting:

-

Carefully and slowly pour the molten this compound slurry into the pre-heated mold to minimize the introduction of air bubbles.

-

If possible, continue to apply a vacuum during the pouring process.

-

-

Cooling:

-

Implement a controlled cooling profile to minimize the formation of cracks and voids. A typical cooling rate is around 5°C per hour.[8] The phase transformation temperature for TNT-based explosives is in the range of 76-77°C.[8][9]

-

Allow the cast charge to cool slowly to room temperature over several hours.

-

-

Demolding and Finishing:

-

Once the charge has completely solidified and cooled, carefully remove it from the mold.

-

Visually inspect the charge for any surface defects.

-

If required, the charge can be machined to final dimensions using appropriate remote or shielded machining techniques.

-

Protocol for Pilot-Plant Scale Melt-Casting

The protocol for a pilot plant is similar to the laboratory scale but involves larger quantities and more robust equipment.

-

Preparation:

-

A steam-heated kettle of appropriate capacity (e.g., 5-30 gallons) is used.[3]

-

All raw materials must be certified for quality and purity.

-

-

Melting and Mixing:

-

The TNT is melted in the kettle with the agitator running at a low speed.

-

HMX is added through a solids-addition port at a controlled rate.

-

A vacuum is applied to the kettle during the mixing process. Mixing times will be longer than in the laboratory to ensure homogeneity in the larger batch.

-

-

Casting:

-

The molten slurry is transferred to the molds via a heated and insulated casting distribution system.

-

-

Cooling:

-

The cooling of larger charges is a critical step and is often done in a temperature-controlled chamber to ensure a slow and uniform cooling rate.

-

Data Presentation

Table 2: Processing Parameters for Melt-Casting this compound

| Parameter | Laboratory Scale | Pilot-Plant Scale |

| TNT Melting Temperature | 85 - 95°C | 90 - 100°C |

| Mixing Time (under vacuum) | 15 - 30 minutes | 1 - 2 hours |

| Pouring Temperature | 82 - 85°C[2] | 85 - 90°C |

| Typical Cooling Rate | ~5°C / hour[8] | 1 - 5°C / hour |

| Viscosity of Slurry | Increases with HMX content | Increases with HMX content |

Quality Control

The quality of the final this compound charge is critical for its performance and safety. Key quality control checks include:

-

Density Measurement: To ensure the charge is close to its theoretical maximum density.

-

X-ray Radiography: A non-destructive method to inspect for internal defects such as voids, cracks, and density variations.

-

Exudation Test: This test is performed to determine the stability of the cast explosive and its tendency to "sweat" or exude TNT, which can be a safety concern.[2] The charge is held at an elevated temperature (e.g., 70°C) for a specified period, and any weight loss is measured.[2]

-

Dimensional Inspection: To verify that the final charge meets the required geometric specifications.

Safety Considerations

Working with molten explosives presents significant hazards. The following are critical safety considerations:

-

Temperature Control: Strict temperature control is essential to prevent overheating of the explosive, which could lead to autoignition.

-

Static Electricity: All equipment must be properly grounded to prevent the buildup of static electricity.

-

Friction and Impact: Molten explosives are sensitive to friction and impact. All operations should be conducted smoothly and without sudden movements.

-

Ventilation: Adequate ventilation is required to prevent the buildup of explosive vapors.

-

Emergency Procedures: All personnel must be trained on emergency procedures, including evacuation routes and the use of fire suppression systems.

-

Material Compatibility: All materials that come into contact with the molten explosive must be compatible to prevent any unintended chemical reactions.

By following these detailed application notes and protocols, researchers can safely and effectively prepare high-quality this compound charges for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 3. pushinechemical.com [pushinechemical.com]

- 4. TNT - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pages.jh.edu [pages.jh.edu]

- 7. chemistry.wvu.edu [chemistry.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Distribution of Temperature Field During Cooling Process of Melt-cast Explosive [energetic-materials.org.cn]

Characterization of Octol: Application Notes and Protocols for Density and Porosity Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of the density and porosity of Octol, a high-performance melt-cast explosive. Accurate determination of these physical properties is critical for ensuring the performance, safety, and reliability of energetic materials.

Introduction to this compound

This compound is a high explosive mixture primarily composed of 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (HMX) and 2,4,6-trinitrotoluene (TNT).[1][2][3] It is widely used in military applications due to its high energy output and good casting properties.[1] Common formulations include this compound 70/30 (70% HMX, 30% TNT) and this compound 75/25 (75% HMX, 25% TNT). The density and porosity of cast this compound charges are critical parameters that influence their detonation velocity, sensitivity, and overall performance. Defects such as voids and cracks, which contribute to porosity, can arise during the cooling and solidification of the melt-cast explosive.

Quantitative Data Summary

The density and porosity of this compound can vary depending on the specific formulation and the casting process. The following table summarizes typical values found in the literature.

| Property | This compound Formulation | Typical Value | Measurement Technique |

| Nominal Density | 70/30 and 75/25 | 1.80 g/cm³ | Gas Pycnometry (for true density) |

| Cast Density | 75/25 | ~1.80 g/cm³ | Geometric or Gravimetric |

| Porosity | Melt-Cast Explosives | 0 - 12% | Mercury Intrusion Porosimetry |

Note: Porosity in well-manufactured cast charges should be minimal. Higher porosity values may indicate the presence of undesirable voids or "shrinkage cavities."[1]

Experimental Protocols

True Density Measurement by Gas Pycnometry

Principle: Gas pycnometry determines the true volume of a solid material by measuring the amount of an inert gas (typically helium) displaced by the sample. From the true volume and the sample's mass, the true density can be calculated. This method excludes the volume of any open and closed pores.

Materials and Equipment:

-

Gas pycnometer

-

Analytical balance (accuracy ±0.1 mg)

-

Sample holder of appropriate size

-

Helium gas (99.995% purity or higher)

-

This compound sample, carefully machined into a regular shape if possible

-

Forceps

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.

Protocol:

-

Sample Preparation:

-

Carefully machine or cut a representative sample of the cast this compound to a size suitable for the pycnometer's sample chamber.

-

Handle the sample with care to avoid introducing cracks or surface contamination.

-

Accurately weigh the sample using an analytical balance and record the mass.

-

-

Instrument Setup and Calibration:

-

Ensure the gas pycnometer is located in a temperature-stable environment.

-

Purge the instrument with helium gas according to the manufacturer's instructions.

-

Calibrate the instrument using the provided calibration spheres of known volume.

-

-

Measurement:

-

Place the weighed this compound sample into the sample chamber using forceps.

-

Seal the sample chamber.

-

Follow the instrument's software prompts to initiate the analysis. The instrument will automatically perform a series of purges and measurements.

-

The analysis typically involves pressurizing the sample chamber with helium, allowing it to expand into a reference chamber, and measuring the resulting pressure drop to calculate the sample volume.

-

Repeat the measurement at least three times to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will calculate the average volume of the sample.

-

Calculate the true density (ρ) using the following formula: ρ = m / V where: m = mass of the sample V = average volume of the sample determined by the pycnometer

-